REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)[CH2:3][OH:4]>ClCCl.CS(C)=O>[CH3:1][C:2]([CH3:13])([CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)[CH:3]=[O:4]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(COC1OCCCC1)C
|
Name
|
TEA
|
Quantity
|
44.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 20 minutes at room temperature after which time conversion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 27° C
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 225 mL of saturated NaHCO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotovap
|
Type
|
CUSTOM
|
Details
|
to remove dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed once with 250 mL of 10% citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Drying under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)(COC1OCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |